molecular formula C11H19NO B1485737 trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol CAS No. 2138625-35-9

trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol

Cat. No. B1485737
CAS RN: 2138625-35-9
M. Wt: 181.27 g/mol
InChI Key: MSYJQACEYSUZKF-JPPWEJMLSA-N
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Description

Trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol, also known as trans-2-OH-CPCB, is a cyclic alcohol that has been used in a variety of scientific research applications. It is an important intermediate in organic synthesis, and has been used as a model compound to study the mechanisms of organic reactions. It has also been used as a building block for the synthesis of novel compounds, and as a starting material for the synthesis of other cyclic alcohols.

Scientific Research Applications

Antitubercular and Antibacterial Activity

The compound has been used in the synthesis of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties . These oxazolidinones have shown promising antitubercular and antibacterial activity . The study involved in vitro evaluation of these compounds against Mycobacterium tuberculosis and Gram-positive bacteria .

Synthesis of Multi-Substituted Pyrrole Derivatives

This compound has been used in the synthesis of multi-substituted pyrrole derivatives . These derivatives are synthesized through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds . This method is advantageous due to its simplicity, availability of starting materials, and broad range of substrates .

Biological Activity

The compound has been used in the synthesis of various derivatives that have shown a range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic effects . Some of these derivatives can also be used as enzyme inhibitors .

Synthesis of Pyrrole Heterocycles

The compound has been used in the Van Leusen pyrrole synthesis . This involves [3+2] cycloaddition with TosMICs and electron-deficient compounds . This method is one of the most convenient ways to synthesize pyrrole heterocycles .

Pharmaceutical Applications

Due to its role in the synthesis of various biologically active compounds, this compound has potential applications in the pharmaceutical industry . It can be used to develop new drugs with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic properties .

Chemical Research

The compound is used in chemical research for the synthesis of various derivatives . These derivatives are then used in various studies to understand their properties and potential applications .

properties

IUPAC Name

(1R,2R)-2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2/t8?,9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYJQACEYSUZKF-JPPWEJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CCC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CN(CC2C1)[C@@H]3CC[C@H]3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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